DS-7423 -

DS-7423

Catalog Number: EVT-1536334
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Source and Classification

The compound was synthesized as part of a research initiative aimed at developing targeted cancer therapies. Its classification as an antineoplastic agent highlights its potential applications in oncology, particularly in inhibiting tumor growth through its effects on key signaling pathways involved in cancer cell survival and proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of DS-7423 involves complex organic chemistry techniques. Although specific synthetic routes are not extensively detailed in publicly available literature, it is known that the synthesis typically includes solid-phase peptide synthesis and various functionalization steps to optimize yield and purity. The compound's structure is designed to facilitate interactions with specific enzymes, effectively blocking their activity.

Synthetic Pathway

  1. Solid-Phase Peptide Synthesis: This technique allows for the assembly of peptide sequences that form part of the compound's core structure.
  2. Functionalization: Subsequent reactions modify the core structure to enhance inhibitory properties against target enzymes involved in the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways.
Molecular Structure Analysis

Structure and Data

The molecular structure of DS-7423 can be represented using both isomeric and canonical SMILES notations:

  • Isomeric SMILES: C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
  • Canonical SMILES: CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

These notations reflect the compound's complex structure, which includes multiple nitrogen-containing rings and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

DS-7423 undergoes a variety of chemical reactions, including:

  • Oxidation: The addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents.
  • Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
  • Substitution: The replacement of one functional group with another, often involving nucleophilic or electrophilic reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium azide for substitution reactions.

Mechanism of Action

Process and Data

DS-7423 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers. The compound has been shown to increase TP53 expression and phosphorylated TP53 levels on Ser-46, leading to the induction of apoptosis-related TP53 target genes such as TP53AIP1 and PUMA. This mechanism is particularly effective in cancer cells with wild-type TP53 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or boiling point are not widely reported, DS-7423 is characterized by:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: The compound is designed to be orally bioavailable, indicating favorable solubility characteristics for drug formulation.
  • Stability: Stability studies during synthesis indicate that DS-7423 maintains integrity under standard laboratory conditions.

These properties are crucial for understanding its behavior in biological systems and potential therapeutic applications .

Applications

Scientific Uses

DS-7423 has been investigated for various scientific applications:

  • Cancer Research: It serves as a tool compound for studying the inhibition mechanisms within the phosphatidylinositol 3-kinase/mammalian target of rapamycin pathways.
  • Preclinical Studies: Research has demonstrated its efficacy in inducing apoptosis in ovarian clear cell adenocarcinoma cell lines, showcasing its potential therapeutic use against specific cancer types .
  • Combination Therapies: Studies have explored its use in combination with other chemotherapeutic agents like temozolomide for enhanced efficacy against glioblastoma multiforme .
Molecular Characterization and Mechanism of Action

Structural Analysis of DS-7423: PI3K/mTOR Dual Inhibition Profile

DS-7423 (molecular formula: C₂₂H₂₇F₃N₁₀O₂; CAS: 1222104-37-1) is a synthetic small-molecule inhibitor featuring a morpholinopyrimidine scaffold optimized for simultaneous targeting of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. Its molecular weight is 520.51 g/mol, and its structure includes a trifluoromethylphenyl group and a chiral piperazine moiety, which confer conformational flexibility for enhanced binding to the ATP-active sites of both targets [1] [7]. The compound’s dual inhibitory capability arises from its ability to occupy the hydrophobic regions of PI3K and mTOR, disrupting phosphorylation cascades. Preclinical studies demonstrate potent anti-tumor activity through suppression of the PI3K/AKT/mTOR axis—a central driver of cell proliferation and survival in cancers. In ovarian clear cell adenocarcinoma (OCCA) models, DS-7423 induced TP53-dependent apoptosis at nanomolar concentrations, highlighting its mechanistic efficacy [2] [5].

Biochemical Specificity: Isoform Selectivity (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR)

DS-7423 exhibits distinct selectivity across class I PI3K isoforms and mTOR, as quantified by half-maximal inhibitory concentration (IC₅₀) values:

Table 1: Isoform Selectivity Profile of DS-7423

TargetIC₅₀ (nM)Implication
PI3Kα15.6Primary target; drives efficacy in PIK3CA-mutant cancers
mTOR34.9Dual blockade prevents compensatory signaling
PI3Kγ249Moderate inhibition; potential immune modulation
PI3Kδ262Moderate inhibition; hematologic relevance
PI3Kβ1,143Limited activity; reduces metabolic side effects

This hierarchy confirms preferential targeting of PI3Kα and mTOR over other isoforms (>70-fold selectivity vs. PI3Kβ) [1] [8]. In PTEN-deficient glioblastoma and PIK3CA-mutant ovarian cancers, DS-7423’s efficacy correlates with isoform specificity: cell lines with PI3Kα mutations or PTEN loss show heightened sensitivity (IC₅₀ < 250 nM) [5] [8]. Notably, PI3Kβ inhibition remains minimal, potentially sparing glucose homeostasis pathways linked to PI3Kβ-dependent insulin signaling [4] [9].

ATP-Binding Kinase Domain Interaction and Inhibition Kinetics

DS-7423 functions as a competitive ATP antagonist, binding reversibly to the catalytic cleft of PI3Kα and mTOR. Structural analyses reveal critical interactions:

  • Hydrophobic pocket occupancy: The trifluoromethylphenyl group anchors into the affinity pocket of PI3Kα’s kinase domain.
  • Hydrogen bonding: The morpholine oxygen and pyrimidine nitrogen atoms form H-bonds with conserved valine and lysine residues (e.g., Val851 and Lys802 in PI3Kα) [6] [8].Kinetic studies demonstrate rapid on-rate binding (association constant kₐₒₙ > 10⁵ M⁻¹s⁻¹) and sustained intracellular residence, suppressing AKT phosphorylation at Ser473 (mTORC2 site) and Thr308 (PDK1 site) for >24 hours post-washout [8]. Conformational flexibility allows DS-7423 to adapt to divergent ATP-pocket geometries between PI3K (catalytic subunit p110α) and mTOR, enabling dual inhibition with IC₅₀ ratios < 2.2-fold (PI3Kα vs. mTOR) [1] [6].

Table 2: Binding Kinetics of DS-7423

ParameterPI3KαmTOR
IC₅₀ (nM)15.634.9
Kᵢ (nM)4.211.8
Binding ModeCompetitive ATP antagonistCompetitive ATP antagonist

Pharmacokinetic Properties: Blood-Brain Barrier Penetration and Tissue Distribution

DS-7423 demonstrates favorable pharmacokinetics for targeting central nervous system (CNS) malignancies:

  • Blood-brain barrier (BBB) penetration: In murine models, brain-to-plasma ratios reach 0.4–0.6 after oral administration, achieving therapeutic concentrations (>150 nM) in glioblastoma tissue [8]. This permeability stems from moderate lipophilicity (cLogP ~2.8) and low efflux transporter susceptibility.
  • Tissue distribution: Rapid absorption (Tₘₐₓ = 2 h) and volume of distribution (Vd > 5 L/kg) indicate extensive extravascular diffusion. Xenograft studies confirm tumor accumulation at 3-fold higher levels vs. normal tissue, correlating with phospho-S6 ribosomal protein suppression—a downstream biomarker of mTOR activity [3] [8].
  • Metabolic stability: Hepatic clearance primarily via CYP3A4 yields three inactive metabolites, with a plasma half-life of ~6 hours in primates [1].

Table 3: Pharmacokinetic Profile of DS-7423

ParameterValueSignificance
Oral bioavailability>60% (rodents)Suitable for oral dosing
Brain-to-plasma ratio0.4–0.6Therapeutic CNS exposure
Half-life (t₁/₂)6 h (primates)Once-daily dosing feasibility
Tumor accumulation3× plasmaSelective on-target effects

In orthotopic glioma models, DS-7423 (3 mg/kg/day) synergizes with temozolomide, extending median survival by 40% vs. monotherapy (p < 0.01) [8]. This underscores its utility in cancers with PI3K/PTEN alterations, irrespective of CNS involvement.

Properties

Product Name

DS-7423

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DS7423; DS 7423; DS-7423

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.